molecular formula C19H16ClNO3 B496746 5-(4-chlorophenyl)-N-(2-phenoxyethyl)furan-2-carboxamide

5-(4-chlorophenyl)-N-(2-phenoxyethyl)furan-2-carboxamide

Cat. No.: B496746
M. Wt: 341.8g/mol
InChI Key: KSEGMVSNTRMCLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)-N-(2-phenoxyethyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with a 4-chlorophenyl group and a phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-(2-phenoxyethyl)furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with 4-Chlorophenyl Group:

    Attachment of Phenoxyethyl Group: The phenoxyethyl group can be introduced via nucleophilic substitution reactions, often using phenoxyethyl halides as reagents.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the furan derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-(2-phenoxyethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced furan derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halides, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan carboxylic acids, while reduction may produce furan alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving furan derivatives.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-(2-phenoxyethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-N-(2-phenoxyethyl)furan-2-carboxylic acid
  • 5-(4-chlorophenyl)-N-(2-phenoxyethyl)furan-2-carboxylate
  • 5-(4-chlorophenyl)-N-(2-phenoxyethyl)furan-2-carboxamide derivatives

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both phenyl and phenoxyethyl groups. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H16ClNO3

Molecular Weight

341.8g/mol

IUPAC Name

5-(4-chlorophenyl)-N-(2-phenoxyethyl)furan-2-carboxamide

InChI

InChI=1S/C19H16ClNO3/c20-15-8-6-14(7-9-15)17-10-11-18(24-17)19(22)21-12-13-23-16-4-2-1-3-5-16/h1-11H,12-13H2,(H,21,22)

InChI Key

KSEGMVSNTRMCLV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCNC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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